6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

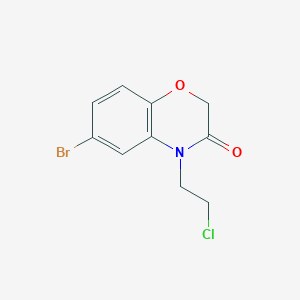

6-Bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic benzoxazine derivative characterized by a bicyclic core structure fused with oxygen and nitrogen heteroatoms. Its molecular formula is C₁₀H₁₀BrClNO₂, with a bromine substituent at the 6-position and a 2-chloroethyl group at the 4-position of the benzoxazine ring (Fig. 1). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzoxazinoids, which are known for their roles as enzyme inhibitors and anticancer agents .

Properties

IUPAC Name |

6-bromo-4-(2-chloroethyl)-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO2/c11-7-1-2-9-8(5-7)13(4-3-12)10(14)6-15-9/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSIZAJKVCSLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC(=C2)Br)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol, bromoacetyl chloride, and 2-chloroethylamine.

Formation of the Benzoxazine Ring: The initial step involves the reaction of 2-aminophenol with bromoacetyl chloride to form 6-bromo-2-(bromomethyl)phenol. This intermediate is then cyclized with 2-chloroethylamine under basic conditions to yield the desired benzoxazine ring structure.

Reaction Conditions: The cyclization reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a solvent like ethanol or dimethylformamide (DMF), at elevated temperatures (80-100°C).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For example, oxidation with agents like potassium permanganate can introduce additional functional groups.

Cyclization and Ring-Opening: The benzoxazine ring can undergo cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has shown promise in the synthesis of novel pharmaceuticals. Its derivatives have been explored for:

- Anticancer Activity : Studies have indicated that benzoxazine derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of halogen atoms like bromine enhances the compound's reactivity and biological activity .

- Antimicrobial Properties : The compound has been tested for its efficacy against bacterial and fungal strains, demonstrating significant inhibitory effects. This positions it as a potential candidate for developing new antibiotics .

Agricultural Chemistry

The compound's structural characteristics lend themselves to applications in agrochemicals:

- Pesticide Development : Research has indicated that derivatives of benzoxazine compounds can act as effective pesticides. The chlorine and bromine substituents may enhance the bioactivity against pests while minimizing toxicity to non-target organisms .

- Herbicide Formulations : Some studies suggest potential herbicidal applications due to the compound's ability to disrupt plant growth processes .

Case Studies

Mechanism of Action

The mechanism of action of 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The biological activity and physicochemical properties of benzoxazinones are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Key Observations :

- Halogenation : Bromine at C6 (target compound) increases molecular weight and lipophilicity compared to chlorine-substituted analogs (e.g., BONC-013) .

- Natural vs. Synthetic: Natural benzoxazinoids like DIMBOA lack halogenation but exhibit bioactivity through hydrogen-bonding interactions, whereas synthetic derivatives prioritize halogenation for targeted inhibition .

Topoisomerase I Inhibition

- Target Compound : While direct data on its Topo I activity is unavailable, structurally related 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives (e.g., BONC-013) show Topo I catalytic inhibition (IC₅₀ = 12 µM) and poisoning effects, stabilizing DNA-enzyme complexes .

- Comparison with Camptothecin (CPT): Benzoxazinones act as non-camptothecin scaffolds, with halogenation improving DNA intercalation compared to hydroxylated natural analogs .

Antimicrobial and Anticancer Potential

- Propanolamine Derivatives: Compounds with propanolamine side chains (e.g., 4a–4n) exhibit antibacterial activity against phytopathogens, suggesting the target compound’s 2-chloroethyl group could be optimized for similar applications .

- Matriptase-2 Inhibition : Benzoxazines with dichloroacetyl groups (e.g., from ) show enzyme inhibition, highlighting the role of electronegative substituents in binding affinity .

Biological Activity

6-Bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H10BrClN2O2

- Molecular Weight : 293.55 g/mol

- CAS Number : Not specified in the sources.

Anticancer Activity

Research indicates that benzoxazine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoxazines can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Benzoxazine derivatives have demonstrated antimicrobial activity against a wide range of pathogens. Specifically, they have been shown to exhibit antibacterial and antifungal properties. The activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazines has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action suggests their potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : It can modulate various signaling pathways that control cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzoxazines can induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that a related benzoxazine derivative significantly reduced cell viability through apoptosis induction. The compound was found to activate caspase pathways, leading to programmed cell death .

Case Study 2: Antimicrobial Activity

In another investigation, a series of benzoxazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Table

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-bromo-4-(2-chloroethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Answer:

The compound can be synthesized via a two-step route:

Cyclization : React 2-aminophenol derivatives with 1,2-dibromoethane under basic conditions to form the 3,4-dihydro-2H-1,4-benzoxazine scaffold. This step is temperature-sensitive; optimal yields (70–85%) are achieved at 60–80°C in ethanol .

Substitution/Acylation : Introduce the 2-chloroethyl group via nucleophilic substitution or acylation. For bromination at position 6, use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C to avoid over-bromination .

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structure via / NMR (e.g., carbonyl resonance at ~170 ppm) and HRMS .

Basic: What analytical techniques are critical for verifying the compound’s structural integrity?

Answer:

- X-ray crystallography : Resolve the 3D structure, particularly the chloroethyl substituent’s conformation and hydrogen-bonding interactions (e.g., SHELXL refinement ).

- NMR spectroscopy : Key signals include the benzoxazinone carbonyl (: ~170 ppm) and the chloroethyl group’s triplet at ~3.7 ppm (CHCl) .

- Mass spectrometry : HRMS-ESI confirms the molecular ion ([M+H]) with <2 ppm error .

Advanced: How does the 2-chloroethyl substituent influence biological activity compared to other alkyl/aryl groups?

Answer:

The 2-chloroethyl group enhances electrophilicity and membrane permeability , critical for targeting intracellular enzymes like human topoisomerase I (hTopo I). SAR studies show:

- Catalytic inhibition : Chloroethyl derivatives exhibit IC values ~10–100x lower than methyl or ethyl analogs by stabilizing enzyme-DNA cleavage complexes .

- Antimicrobial activity : Chloroethyl-substituted benzoxazinones show improved MICs (e.g., 16 µg/mL against S. aureus) due to enhanced lipophilicity (logP ~2.5) and target binding .

- Compare with : 4-cyclohexyl or 7-fluoro analogs, which prioritize steric bulk or electronic effects .

Advanced: What computational strategies predict this compound’s antimicrobial potential?

Answer:

- QSAR modeling : Use genetic algorithm-selected descriptors (e.g., VolSurf, H-bond acceptor count) to correlate substituent effects with activity against gram-positive bacteria (QExt = 0.88). For example:

- Key descriptors : Polar surface area (<80 Ų), molar refractivity (~50 cm) .

- In silico screening : Dock the compound into S. aureus FabI (enoyl-ACP reductase) using AutoDock Vina. Chloroethyl’s Cl atom forms halogen bonds with Tyr156 (binding energy ≤−8.5 kcal/mol) .

Advanced: What mechanistic insights exist for its inhibition of human topoisomerase I?

Answer:

- Relaxation assay : The compound (e.g., BONC-013 analog) inhibits hTopo I by stabilizing the DNA-enzyme cleavage complex (poisoning mechanism), reducing supercoiled DNA conversion by >90% at 1 µM .

- EMSA/T4 ligase assay : Non-intercalative binding confirmed via electrophoretic mobility shift assays; DNA damage is replication-dependent .

- IC comparison : Chloroethyl derivatives (IC: 0.0006 mM) outperform camptothecin (IC: 0.034 mM) due to stronger DNA minor-groove interactions .

Advanced: How to address conflicting bioactivity data in different studies?

Answer:

- Variable analysis :

- Assay conditions : Check salt concentration (e.g., Mg affects hTopo I activity) and pH (antimicrobial assays sensitive to media acidity) .

- Substituent position : 6-bromo vs. 7-fluoro analogs show divergent MICs due to steric hindrance at target binding pockets .

- Cell permeability : Use logD (pH 7.4) and PAMPA assays to compare membrane penetration across studies .

- Validation : Reproduce results with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced: Can this compound serve as a lead for dual-acting (antibacterial/anticancer) agents?

Answer:

Yes, via scaffold hybridization :

- Anticancer : Retain the chloroethyl group for hTopo I poisoning (IC <1 µM) .

- Antibacterial : Introduce a hydroxamic acid group at position 2 to target metallo-β-lactamases (e.g., NDM-1 inhibition) .

- Optimization : Balance logP (2.0–3.5) and solubility (≥50 µM in PBS) using prodrug strategies (e.g., PEGylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.